REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH2:22][C:23]([OH:25])=[O:24].O.Cl>[Cu]Br.O.COCCOCCOC>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH2:22][C:23]([OH:25])=[O:24])=[CH:10][CH:9]=1 |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
552 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
283.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
90.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
159.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)O
|
Name
|
copper(I) bromide
|
Quantity
|
5.74 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 0-20° C.
|
Type
|
ADDITION
|
Details
|
mixing
|
Type
|
STIRRING
|
Details
|
After stirring the obtained mixture at 120-130° C. for approximately 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reacted mixture was cooled to near room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted once with 400 mL and once with 200 mL of toluene, in that order
|
Type
|
WASH
|
Details
|
washed 3 times with 500 mL of water
|
Type
|
ADDITION
|
Details
|
was added dropwise to approximately 400 g of the residue
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CONCENTRATION
|
Details
|
by partially concentrating the treated organic layer
|
Type
|
ADDITION
|
Details
|
The internal temperature of the mixture after the dropwise addition
|
Type
|
CUSTOM
|
Details
|
was about 70° C.
|
Type
|
CUSTOM
|
Details
|
crystals precipitated in the mixture
|
Type
|
ADDITION
|
Details
|
Upon completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 20-25° C.
|
Type
|
CUSTOM
|
Details
|
the crystals were separated off by filtration
|
Type
|
WASH
|
Details
|
The obtained crystals were washed with 100 mL of a heptane/toluene=1/1 mixed solvent
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 245.6 g | |
YIELD: PERCENTYIELD | 68.8% | |
YIELD: CALCULATEDPERCENTYIELD | 176.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |